molecular formula C24H30O5 B14307833 9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one CAS No. 114226-19-6

9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one

Cat. No.: B14307833
CAS No.: 114226-19-6
M. Wt: 398.5 g/mol
InChI Key: OZLBDZUZLSWPJQ-UHFFFAOYSA-N
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Description

“9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one” is an organic compound that features a benzodioxole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Nonan-1-one Chain: This step may involve Friedel-Crafts acylation reactions using appropriate acyl chlorides and catalysts like aluminum chloride.

    Introduction of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinones or carboxy

Properties

CAS No.

114226-19-6

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-1-(2,6-dimethoxyphenyl)nonan-1-one

InChI

InChI=1S/C24H30O5/c1-26-21-12-9-13-22(27-2)24(21)19(25)11-8-6-4-3-5-7-10-18-14-15-20-23(16-18)29-17-28-20/h9,12-16H,3-8,10-11,17H2,1-2H3

InChI Key

OZLBDZUZLSWPJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCCCCCCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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